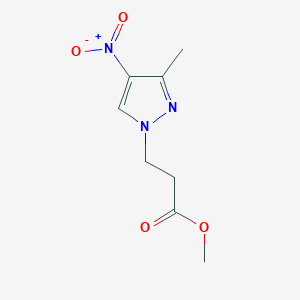

methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate

CAS No.: 1001499-99-5

Cat. No.: VC4011103

Molecular Formula: C8H11N3O4

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001499-99-5 |

|---|---|

| Molecular Formula | C8H11N3O4 |

| Molecular Weight | 213.19 g/mol |

| IUPAC Name | methyl 3-(3-methyl-4-nitropyrazol-1-yl)propanoate |

| Standard InChI | InChI=1S/C8H11N3O4/c1-6-7(11(13)14)5-10(9-6)4-3-8(12)15-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | RIZFXFZOWGKEFB-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC |

| Canonical SMILES | CC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC |

Introduction

Chemical and Physical Properties

Structural Characteristics

Methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate possesses a pyrazole core substituted with a methyl group at the 3-position, a nitro group at the 4-position, and a propanoate ester side chain. The IUPAC name, methyl 3-(3-methyl-4-nitropyrazol-1-yl)propanoate, reflects this substitution pattern . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.19 g/mol |

| CAS Number | 1001499-99-5 |

| Boiling Point | 347.0 ± 42.0 °C (predicted) |

| SMILES | CC1=NN(C=C1N+[O-])CCC(=O)OC |

| InChI | InChI=1S/C8H11N3O4/c1-6-7(11(13)14)... |

The nitro group at the 4-position contributes to the compound’s electron-deficient character, enhancing its reactivity in electrophilic substitutions.

Solubility and Stability

While experimental solubility data remain limited, the ester functional group suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound’s stability under ambient conditions is inferred from its synthetic storage protocols, which recommend refrigeration in inert atmospheres .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves a Michael addition between 3-methyl-4-nitro-1H-pyrazole and methyl acrylate. The reaction proceeds under basic conditions (e.g., potassium carbonate) in DMF at 80–100°C. A simplified reaction scheme is:

Key parameters influencing yield include:

-

Temperature: Elevated temperatures (≥80°C) drive complete conversion.

-

Solvent: Polar aprotic solvents like DMF enhance nucleophilicity.

-

Base: Alkali bases deprotonate the pyrazole, facilitating nucleophilic attack on methyl acrylate.

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors are employed to maintain precise temperature control and reduce reaction times. Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures, yielding >95% purity .

Biological Activities and Mechanisms

Hypothesized Pharmacological Properties

While direct studies on this compound are sparse, pyrazole derivatives are renowned for their:

-

Antimicrobial Activity: Nitro groups disrupt microbial electron transport chains.

-

Anti-Inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines (e.g., TNF-α).

-

Anticancer Potential: Interference with kinase signaling pathways.

The methyl group at the 3-position may enhance lipid solubility, potentially improving membrane permeability compared to non-methylated analogues.

Mechanism of Action

The nitro group’s electron-withdrawing nature increases electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This mechanism is shared with nitro-containing drugs like metronidazole, suggesting broad-spectrum bioactivity.

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

The compound’s uniqueness arises from its substitution pattern. Comparisons with analogues include:

The absence of a 3-methyl group in the former analogue reduces metabolic stability, while additional methyl groups in the latter hinder interactions with planar enzyme active sites .

Impact on Biological Activity

-

Antimicrobial Efficacy: Methyl groups enhance lipophilicity, improving penetration through bacterial cell walls.

-

Synthetic Utility: Bulkier substituents (e.g., 3,5-dimethyl) complicate further functionalization but improve crystallinity for X-ray studies .

Research Applications

Organic Synthesis Intermediate

This compound serves as a precursor for synthesizing fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, via cyclocondensation reactions. Its nitro group can be reduced to an amine, enabling downstream derivatization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume